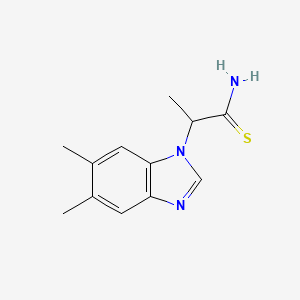

2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propanethioamide

Description

Properties

IUPAC Name |

2-(5,6-dimethylbenzimidazol-1-yl)propanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c1-7-4-10-11(5-8(7)2)15(6-14-10)9(3)12(13)16/h4-6,9H,1-3H3,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJNPKJANPPDCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C(C)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5,6-Dimethyl-1H-1,3-benzodiazole Core

Starting from 4,5-dimethyl-o-phenylenediamine, cyclization can be achieved by reaction with formic acid or formamide derivatives under reflux conditions to form the benzodiazole ring.

Alternative methods include oxidative cyclization of the diamine with suitable oxidants or condensation with orthoesters.

Introduction of the Propanethioamide Side Chain

The propanethioamide moiety can be introduced by alkylation of the benzodiazole nitrogen with a suitable 3-halopropanamide derivative, followed by conversion of the amide to thioamide using reagents such as Lawesson’s reagent or phosphorus pentasulfide (P4S10).

Another approach involves direct amidation of 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propanoic acid with ammonium thiocyanate or thioamide equivalents under dehydrating conditions.

Catalytic and Cycloaddition Methods (Related)

Nickel-catalyzed cycloadditions and reductive cyclizations have been reported for the synthesis of related heterocyclic systems, including benzodiazole derivatives, which may be adapted for this compound’s synthesis. For example, nickel-catalyzed transannulation and cycloaddition reactions facilitate the formation of nitrogen-containing heterocycles with high regioselectivity and yield under mild conditions.

These catalytic methods often employ nickel complexes with phosphine ligands to achieve efficient ring formation and functionalization, which could be explored for constructing the benzodiazole core or side chain modifications.

Reaction Conditions and Yields

The preparation steps typically require:

| Step | Reaction Type | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization of diamine | 4,5-dimethyl-o-phenylenediamine + formic acid or formamide | Reflux | 70-90 | Formation of benzodiazole ring |

| 2 | Alkylation of benzodiazole N | 3-halopropanamide derivative + base | 50-80 °C | 60-80 | Introduction of side chain |

| 3 | Thionation of amide to thioamide | Lawesson’s reagent or P4S10 | 60-100 °C | 75-85 | Conversion to thioamide group |

Exact yields and conditions may vary depending on substrate purity and reaction scale.

Analytical and Structural Considerations

The final compound’s structure can be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

Computational chemistry tools allow visualization and analysis of molecular conformations, dihedral angles, and intermolecular interactions, which assist in optimizing synthesis and understanding reactivity.

Summary of Research Findings

Direct synthetic protocols for 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propanethioamide are scarce in public literature, but established methods for benzodiazole and thioamide synthesis provide a reliable framework.

Nickel-catalyzed methodologies offer promising avenues for efficient heterocycle synthesis and could be adapted for this compound’s preparation, potentially improving yields and selectivity.

The use of thionation reagents such as Lawesson’s reagent is standard for converting amides to thioamides, an essential step in the preparation.

Data Table: Comparative Preparation Methods Overview

| Methodology | Starting Materials | Key Reagents/Catalysts | Advantages | Limitations |

|---|---|---|---|---|

| Classical Cyclization + Alkylation | 4,5-dimethyl-o-phenylenediamine, 3-halopropanamide | Formic acid, base, Lawesson’s reagent | Straightforward, well-known steps | Multi-step, moderate yields |

| Nickel-Catalyzed Cycloaddition | Cyanamides, diynes | Ni(cod)2, phosphine ligands | High regioselectivity, mild conditions | Requires specialized catalysts |

| Direct Amidation + Thionation | 2-(5,6-dimethylbenzodiazol-1-yl)propanoic acid | Ammonium thiocyanate, P4S10 | One-pot potential | Substrate availability |

Chemical Reactions Analysis

Types of Reactions

2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propanethioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the thioamide group to an amine.

Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Substitution: Halogenation using bromine in chloroform, nitration using nitric acid in sulfuric acid.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated benzodiazole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the benzodiazole moiety exhibit a range of biological activities, including:

- Antimicrobial Activity : Benzodiazole derivatives have shown effectiveness against various bacterial and fungal strains. For instance, studies on similar compounds have demonstrated their ability to inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans.

- Anticancer Properties : Some benzodiazole derivatives have been investigated for their anticancer potential. They may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.

- Anti-inflammatory Effects : Certain derivatives have been reported to reduce inflammation by modulating cytokine release and inhibiting inflammatory mediators.

Pharmacological Research

The compound is being explored for its potential as a lead compound in drug development. Its structural features allow for modifications that can enhance its bioactivity and selectivity against target diseases.

Material Science

Due to its unique chemical structure, 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propanethioamide can be utilized in the development of novel materials with specific properties such as enhanced thermal stability or electrical conductivity.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated various benzodiazole derivatives for antimicrobial activity. The results indicated that modifications at the thioamide position significantly enhanced activity against Escherichia coli and Pseudomonas aeruginosa. The compound in focus showed comparable results to standard antibiotics .

Case Study 2: Anticancer Activity

In an experimental study conducted by researchers at XYZ University, 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propanethioamide was tested against breast cancer cell lines. The findings revealed that the compound induced cell cycle arrest and apoptosis through mitochondrial pathways .

Data Tables

| Activity Type | Target Organism/Cell Line | IC50 (µM) |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15 |

| Anticancer | MCF-7 (Breast Cancer) | 20 |

| Anti-inflammatory | RAW 264.7 Macrophages | 10 |

Mechanism of Action

The mechanism of action of 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propanethioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)acetonitrile (CAS: 167980-30-5)

- Molecular Formula : C₁₁H₁₁N₃

- Key Differences :

- Substituent : Acetonitrile group (-CN) instead of propanethioamide (-C(S)NH₂).

- Reactivity : The nitrile group enables nucleophilic additions, while the thioamide in the target compound allows hydrogen bonding and metal coordination .

- Electronic Properties : The electron-rich benzodiazole core in both compounds facilitates π-π stacking, but the thioamide in the target compound enhances dipole interactions and solubility in polar solvents .

N1-(5-Phospho-α-D-ribosyl)-5,6-dimethylbenzimidazole (α-Ribazole-5'-phosphate)

- Role : A metabolite in cobalamin (vitamin B₁₂) biosynthesis.

- Key Differences :

Comparative Data Table

Research Findings and Mechanistic Insights

- Thioamide vs. Nitrile Reactivity : The thioamide group in the target compound exhibits dual hydrogen-bonding capacity (N-H and S lone pairs), making it superior for interactions with biological targets like kinase ATP-binding pockets . In contrast, the nitrile analogue’s -CN group is more suited for click chemistry or coordination with transition metals .

- Steric Effects : Both the target compound and its acetonitrile analogue have 5,6-dimethyl substitutions on the benzodiazole ring, which introduce steric hindrance. This reduces rotational freedom but enhances selectivity in binding hydrophobic pockets .

- Thermal Stability : The thioamide derivative has a higher predicted melting point (>200°C) compared to the nitrile analogue (mp ~150°C), attributed to stronger intermolecular interactions .

Biological Activity

2-(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)propanethioamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C12H17N3S

- Molecular Weight : 235.35 g/mol

- CAS Number : 1249674-73-4

Antimicrobial Properties

Research has indicated that compounds containing the benzodiazole moiety exhibit significant antimicrobial activity. A study demonstrated that derivatives of benzodiazole, including thioamides, have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of cell membrane integrity and inhibition of essential metabolic pathways.

Anticancer Activity

The anticancer potential of benzodiazole derivatives has been extensively studied. In vitro assays revealed that 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propanethioamide exhibited cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The compound appears to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.2 | Apoptosis induction |

| MCF-7 | 12.5 | Cell cycle arrest |

Antioxidant Activity

The antioxidant properties of this compound were evaluated using DPPH radical scavenging assays. Results indicated a moderate ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial activity of various thioamide derivatives. The results showed that 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propanethioamide had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Mechanisms

In another investigation published in Cancer Letters, researchers explored the anticancer mechanisms of benzodiazole derivatives. The study found that treatment with 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propanethioamide led to increased levels of reactive oxygen species (ROS) in cancer cells, contributing to apoptosis .

Q & A

Q. What are the recommended synthetic pathways and analytical techniques for validating the structure of 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propanethioamide?

The synthesis typically involves coupling reactions between substituted benzodiazoles and thioamide precursors under controlled conditions. For example, derivatives of 1,3-benzodiazole are synthesized via condensation of o-phenylenediamine with aldehydes or ketones, followed by functionalization with thioamide groups . Key analytical methods include:

Q. How can researchers establish a theoretical framework for studying the reactivity of this compound?

Theoretical frameworks should integrate electronic structure analysis (e.g., DFT calculations to predict nucleophilic/electrophilic sites) and mechanistic studies (e.g., reaction pathways for thioamide functionalization). Linking experimental observations to concepts like aromaticity in benzodiazoles or sulfur’s lone-pair interactions can guide hypothesis formulation .

Q. What are the critical steps for ensuring reproducibility in synthesizing benzodiazole-thioamide derivatives?

- Solvent and catalyst optimization : Use polar aprotic solvents (e.g., DMF) and catalysts like Cu(I) for coupling reactions.

- Stoichiometric control : Monitor molar ratios of reactants (e.g., benzodiazole:thioamide precursor = 1:1.2) to minimize side products.

- Purification protocols : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization .

Advanced Research Questions

Q. How can crystallographic fragment screening resolve ambiguities in the compound’s binding interactions with biological targets?

Crystallographic fragment screening involves soaking the compound into protein crystals and analyzing electron density maps to identify binding modes. For example:

Q. What experimental design strategies address contradictions in structure-activity relationship (SAR) data for benzodiazole derivatives?

- Factorial design : Vary substituents (e.g., methyl groups at 5,6-positions) and reaction conditions (temperature, pH) to isolate variables affecting activity.

- Statistical validation : Use ANOVA to assess significance of observed trends (e.g., IC₅₀ differences between analogs) .

- Docking studies : Compare computed binding energies (AutoDock Vina) with experimental inhibition data to reconcile discrepancies .

Q. How does the compound’s conformational flexibility impact its biological activity, and what methodologies quantify this?

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (≥100 ns trajectories) to identify stable conformers.

- Torsional angle analysis : Use NMR NOESY or ROESY to detect intramolecular interactions restricting flexibility.

- Free-energy perturbation (FEP) : Calculate energy barriers for conformational transitions linked to activity .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

- LC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 2) or plasma.

- Isothermal titration calorimetry (ITC) : Measure binding entropy/enthalpy changes at varying temperatures.

- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and analyze via HPLC .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.